(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic compound featuring a hybrid structure combining imidazolidine-2,4-dione (hydantoin) and a piperidine moiety linked via an acryloyl group substituted with 3,4-dimethoxyphenyl. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique physicochemical and biological properties. Key functional groups include:
- Imidazolidine-2,4-dione core: Known for its role in anticonvulsant and antiarrhythmic drugs.
- Piperidine ring: A common pharmacophore in CNS-targeting compounds.
- 3,4-dimethoxyphenyl acryloyl group: May enhance lipophilicity and receptor binding affinity.
Potential applications include kinase inhibition or modulation of neurological targets, though specific biological data remain under investigation.
Properties
IUPAC Name |
3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-15-5-3-13(11-16(15)27-2)4-6-17(23)21-9-7-14(8-10-21)22-18(24)12-20-19(22)25/h3-6,11,14H,7-10,12H2,1-2H3,(H,20,25)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLBKQGLJUOJLR-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C(=O)CNC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C(=O)CNC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an imidazolidine-2,4-dione core linked to a piperidine ring and an acrylamide moiety. The presence of the 3,4-dimethoxyphenyl group contributes to its chemical reactivity and biological interactions.
Chemical Formula: CHNO
Molecular Weight: 334.37 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity: The imidazolidine moiety can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function.
- Receptor Modulation: The piperidine ring may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
- Antioxidant Properties: Similar compounds have shown antioxidant activity, which may contribute to protective effects against oxidative stress-related diseases.
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, cinnamic acid derivatives have been shown to scavenge free radicals effectively . This suggests that this compound may also possess similar capabilities.
Antimicrobial Activity
Studies on related compounds have demonstrated antimicrobial properties against various pathogens. For example, pyrazole derivatives have been evaluated for their antibacterial and antifungal activities . The structural similarities suggest that this compound might exhibit comparable effects.
Anticancer Potential
Preliminary studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, certain piperidine-based compounds have shown effectiveness against various cancer cell lines . Investigating the cytotoxic effects of this compound could reveal its potential as an anticancer agent.
Case Studies
- Cinnamic Acid Derivatives: A study highlighted the synthesis and biological evaluation of cinnamic acid derivatives that exhibited significant hypolipidemic and antioxidant activities. The findings suggest potential therapeutic applications in managing metabolic disorders .
- Pyrazole Compounds: Research on pyrazole derivatives demonstrated their ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapy. This finding opens avenues for exploring similar mechanisms in this compound .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Activities
- Antioxidant Properties : Research indicates that derivatives of compounds similar to (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit significant antioxidant activities. These properties are crucial for protecting cells from oxidative stress and reducing the risk of chronic diseases .
- Hypolipidemic Effects : Studies have shown that certain cinnamic acid derivatives can lower lipid levels in the blood, suggesting that similar structures may also possess hypolipidemic effects . This could be beneficial in managing conditions like hyperlipidemia.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial effects against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Antioxidant and Hypolipidemic Activities
A study published in 2023 examined the antioxidant and hypolipidemic activities of various cinnamic acid derivatives, including those structurally related to this compound. The results indicated a significant reduction in lipid levels and enhanced antioxidant capacity in vitro .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity necessitates comparison with derivatives sharing core motifs:
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Hydantoin + Piperidine | 3,4-dimethoxyphenyl acryloyl | ~447.5 | High lipophilicity (logP ~3.2) |
| Hydantoin-based kinase inhibitors | Hydantoin + aryl groups | Halogenated aryl substituents | ~350–450 | Moderate solubility (1–5 mg/mL) |
| Piperidine-containing CNS agents | Piperidine + benzamide | Benzamide, alkyl chains | ~300–400 | Enhanced blood-brain barrier penetration |
Key Observations :
- Piperidine-linked hydantoins are less common than benzodiazepine hybrids, suggesting novel mechanistic pathways .
Physicochemical Properties
Critical micelle concentration (CMC) and solubility are often assessed via spectrofluorometry and tensiometry, as demonstrated in studies of quaternary ammonium compounds (e.g., BAC-C12) . For example:
| Method | BAC-C12 CMC (mM) | Target Compound (Hypothetical) |
|---|---|---|
| Spectrofluorometry | 8.3 | Not determined |
| Tensiometry | 8.0 | Not determined |
Implications :
- If the target compound exhibits surfactant-like behavior, its CMC would influence bioavailability and formulation stability.
Methodological Considerations in Similarity Analysis
As highlighted in , similarity assessment methods vary significantly:
- 2D/3D structural alignment : Effective for hydantoin-based compounds but less so for flexible acryloyl groups.
- Pharmacophore modeling : Prioritizes piperidine’s basic nitrogen and hydantoin’s hydrogen-bonding sites.
- Bioactivity spectra: Limited by the absence of published data for the target compound.
Contradictions :
- hydroxy groups) can drastically alter receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
